9-Bromothieno[2,3-c][1,5]naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrN2S |
|---|---|
Molecular Weight |
265.13g/mol |
IUPAC Name |
9-bromothieno[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C10H5BrN2S/c11-6-5-14-8-4-13-7-2-1-3-12-10(7)9(6)8/h1-5H |
InChI Key |
AXARZWCHUCXWIA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3C(=C2N=C1)C(=CS3)Br |
Canonical SMILES |
C1=CC2=NC=C3C(=C2N=C1)C(=CS3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Bromothieno 2,3 C 1 2 Naphthyridine and Analogues
Strategic Approaches to the Thieno[2,3-c]wikipedia.orgmdpi.comnaphthyridine Core Construction
The assembly of the fused thieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine ring system is a complex synthetic challenge that can be addressed through various strategic approaches. These methods focus on the efficient formation of the fused pyridine (B92270) and thiophene (B33073) rings to build the core structure.
Cyclization Reactions for Fused Ring Formation (e.g., Skraup, Friedländer, Gould-Jacobs Modifications)
Classical cyclization reactions, originally developed for quinoline (B57606) synthesis, can be adapted to construct the naphthyridine portion of the target scaffold. These reactions typically involve the condensation of an amino-substituted heterocycle with a carbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration.
The Skraup synthesis and its modifications offer a direct route to the 1,5-naphthyridine (B1222797) core. The traditional Skraup reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of 1,5-naphthyridine derivatives, a substituted 3-aminopyridine (B143674) can be employed as the starting material. nih.gov While effective, these reactions often require harsh conditions and can be violent. wikipedia.org
The Friedländer synthesis provides a milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgmdpi.comorganic-chemistry.org This methodology has been successfully applied to the synthesis of various fused 1,5-naphthyridine derivatives. organic-chemistry.orgresearchgate.net For instance, the reaction of a 3-aminoquinaldehyde with a diacetylpyridine (B91181) derivative can yield complex benzo[b] wikipedia.orgmdpi.comnaphthyridine structures. organic-chemistry.org A modified approach for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, a key fragment of the target molecule, involves a Pomeranz-Fritsch type cyclization of a triazole precursor, which can be considered a strategic alternative to the classical Friedländer annulation. nih.govkuleuven.be
The Gould-Jacobs reaction is another powerful tool for constructing the 4-hydroxy-1,5-naphthyridine skeleton, which can be a precursor to the desired thienonaphthyridine. This reaction begins with the condensation of an aniline (B41778) derivative, such as a 3-aminopyridine, with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form the fused pyridinone ring. wikipedia.orgablelab.eu High temperatures are often required for the intramolecular cyclization, and microwave irradiation has been shown to improve yields and shorten reaction times. ablelab.eu Subsequent chemical modifications would be necessary to introduce the thiophene ring and the bromine atom at the 9-position.
| Cyclization Reaction | General Reactants | Typical Conditions | Product Type |
| Skraup Reaction | 3-Aminopyridine derivative, Glycerol, Oxidizing agent | H₂SO₄, Heat | 1,5-Naphthyridine |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base catalyst, Heat | Substituted quinoline/naphthyridine |
| Gould-Jacobs Reaction | 3-Aminopyridine, Alkoxymethylenemalonate | Heat, often in high-boiling solvents or microwave | 4-Hydroxy-1,5-naphthyridine derivative |
Cycloaddition Reactions in Thienonaphthyridine Synthesis (e.g., Hetero-Diels-Alder Approaches)
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a convergent and stereocontrolled strategy for the construction of six-membered heterocyclic rings. illinois.edumdpi.comrsc.org In the context of thienonaphthyridine synthesis, this approach can be envisioned for the formation of the pyridine ring fused to the thiophene core.
The hetero-Diels-Alder reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as an imine or a thioketone. illinois.eduuzh.chrug.nl For the synthesis of nitrogen-containing heterocycles, aza-Diels-Alder reactions are particularly relevant. mdpi.com These reactions can be catalyzed by Lewis acids to enhance reactivity and control selectivity. illinois.edumdpi.com An intramolecular Povarov reaction, a type of aza-Diels-Alder reaction, has been utilized to synthesize fused wikipedia.orgmdpi.comnaphthyridines. mdpi.com
The application of a hetero-Diels-Alder strategy to construct the thieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine skeleton would likely involve a diene containing the thiophene moiety reacting with a suitable dienophile to form the pyridine ring, or vice versa. The regioselectivity of the cycloaddition is a critical factor and is influenced by the electronic properties of the substituents on both the diene and the dienophile. uzh.chrug.nl While a powerful tool, specific examples of hetero-Diels-Alder reactions leading directly to the 9-Bromothieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine scaffold are not extensively documented in the literature, suggesting this remains an area for further exploration.
| Cycloaddition Type | Key Fragments | Potential Application | Key Considerations |
| Hetero-Diels-Alder | Thiophene-based diene + Aza-dienophile | Formation of the pyridine ring | Regioselectivity, Stereoselectivity, Catalyst choice |
| Hetero-Diels-Alder | Pyridine-based diene + Thio-dienophile | Formation of the thiophene ring | Reactivity of dienophile, Reaction conditions |
Palladium-Catalyzed Coupling Reactions for Heterocycle Assembly
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of complex molecular architectures, including fused heterocyclic systems. These methods offer mild reaction conditions and broad functional group tolerance.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a versatile method for constructing the thienonaphthyridine core. mdpi.com A notable strategy involves the palladium-catalyzed coupling of a bromo-substituted 1,5-naphthyridine with an ortho-formylthiopheneboronic acid. The resulting cross-coupling product can then undergo spontaneous intramolecular cyclization to afford the fused thieno wikipedia.orgmdpi.comnaphthyridine ring system. mdpi.com
This approach allows for the modular construction of the final product, with the bromine atom on the naphthyridine precursor potentially serving as the 9-bromo substituent in the final thieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine, depending on the initial substitution pattern. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in the coupling step. mdpi.com
Table of Suzuki-Miyaura Coupling for Thienonaphthyridine Synthesis
| Bromo-Naphthyridine Substrate | Boronic Acid Partner | Catalyst System | Product |
|---|---|---|---|
| 8-Bromo-2-methoxy wikipedia.orgmdpi.comnaphthyridine | Pyridine-tris(1-methylethenyl)boroxin | Pd(dppf)Cl₂ / K₂CO₃ | 8-(Pyridin-2-yl)-2-methoxy wikipedia.orgmdpi.comnaphthyridine |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. organic-chemistry.orgyoutube.comyoutube.com This reaction can be applied to the synthesis of thienonaphthyridine analogues by introducing amino functionalities which can then be transformed into the fused pyridine ring, or by directly forming a key C-N bond in the final ring system.
For example, a bromo-substituted 1,5-naphthyridine can be subjected to a Buchwald-Hartwig amination with an appropriate amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand like Xantphos. nih.gov This introduces an amino group that can be a handle for subsequent cyclization to form the thiophene ring. Alternatively, the reaction can be used to functionalize the 9-bromothieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine itself, replacing the bromine atom with various amino groups to generate a library of analogues. organic-chemistry.org The choice of ligand is critical to prevent side reactions like beta-hydride elimination. youtube.com
Table of Buchwald-Hartwig Amination on Naphthyridine Scaffolds
| Aryl Halide Substrate | Amine Partner | Catalyst System | Product Type |
|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Various amines | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-Amino-1,5-naphthyridine derivatives |
| Bromo-substituted 1,5-naphthyridine | Benzylamine | Pd(dba)₂ / BINAP / NaOtBu | N-Benzylamino-1,5-naphthyridine |
Direct C-H activation and functionalization is an emerging and highly atom-economical strategy in organic synthesis. mdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. Palladium and rhodium catalysts are commonly employed for the direct arylation of heteroaromatic compounds, including thiophenes. mdpi.comrsc.org
In the context of thienonaphthyridines, C-H activation could be envisioned for the direct coupling of a thiophene derivative with a functionalized pyridine to construct the fused system. Regioselectivity is a major challenge in C-H activation of heterocycles with multiple C-H bonds. mdpi.com While C-H activation has been extensively used for the synthesis of polymers from thiophene-containing monomers, its application in the synthesis of complex, discrete molecules like 9-Bromothieno[2,3-c] wikipedia.orgmdpi.comnaphthyridine is less common but holds significant potential for future synthetic strategies. mdpi.com
Regioselective Bromination Strategies for the Naphthyridine and Thiophene Moieties
Achieving regioselective bromination of the thieno[2,3-c] researchgate.netnih.govnaphthyridine core is paramount for the specific synthesis of the 9-bromo isomer. The electronic nature of both the thiophene and pyridine rings dictates the preferred sites of electrophilic attack.
Direct Bromination Methods Utilizing Electrophilic Reagents
Direct bromination using electrophilic bromine sources is a common and effective method for introducing a bromine atom onto aromatic and heteroaromatic rings. The choice of reagent and reaction conditions is critical to control the regioselectivity of the reaction. For substrates like thienopyridines, the thiophene ring is generally more susceptible to electrophilic substitution than the pyridine ring.
Common electrophilic brominating agents include N-bromosuccinimide (NBS), molecular bromine (Br₂), and tetrabutylammonium (B224687) tribromide (TBATB). nih.govnih.gov The reactivity and selectivity of these reagents can be modulated by the choice of solvent and the presence of catalysts. For instance, NBS is often used for its mild nature and selectivity, particularly in solvents like chloroform, carbon tetrachloride, or acetic acid. nih.gov In a study on the related pyrrolo[1,2-a]quinoxaline (B1220188) system, TBATB was shown to be an effective and safe brominating agent, offering high regioselectivity. nih.gov The reaction conditions, such as temperature, can also influence the outcome, potentially leading to mono- or di-brominated products. nih.gov
The regioselectivity is governed by the electronic properties of the heterocyclic system. The thiophene moiety is electron-rich and thus more activated towards electrophilic attack compared to the more electron-deficient pyridine ring of the naphthyridine core. Theoretical calculations and experimental results on similar heterocyclic systems confirm that electrophilic aromatic bromination is a highly utilized method for preparing aryl bromides, which are key intermediates in organic synthesis. nih.gov
| Reagent | Typical Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CHCl₃, CCl₄), often with a radical initiator (e.g., AIBN) or acid catalyst. | Generally high for electron-rich thiophene ring. | nih.govorganic-chemistry.org |
| Tetrabutylammonium tribromide (TBATB) | Solvents like DMSO or CH₂Cl₂; temperature can control the degree of bromination. | High selectivity, considered a safer alternative to Br₂. | nih.gov |
| Bromine (Br₂) | Often in the presence of a Lewis acid or in a polar solvent like acetic acid. | Highly reactive, may lead to over-bromination if not controlled. | nih.gov |
Functional Group Interconversion Routes to Introduce Bromine
In cases where direct bromination lacks the desired regioselectivity or is incompatible with other functional groups present in the molecule, functional group interconversion provides a powerful alternative for introducing a bromine atom. vanderbilt.edu This strategy involves the transformation of a pre-existing functional group at the desired position into a bromine atom.
A classic and highly effective method is the Sandmeyer reaction. organic-chemistry.org This process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom. This method is particularly useful for introducing bromine at positions that are not readily accessible through direct electrophilic substitution.
Another approach involves the conversion of a hydroxyl group to a bromide. This can be achieved using various reagents such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄). vanderbilt.edu While more commonly applied to aliphatic alcohols, these methods can sometimes be adapted for phenolic hydroxyl groups under specific conditions.
| Precursor Functional Group | Reaction Name/Type | Key Reagents | Description | Reference |
| Amine (-NH₂) | Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuBr | Converts a primary aromatic amine into a diazonium salt, which is then displaced by bromide. | organic-chemistry.org |
| Hydroxyl (-OH) | Halogenation | PBr₃ or PPh₃/CBr₄ | Replaces a hydroxyl group with a bromine atom. | vanderbilt.edu |
| Sulfonate Ester (-OSO₂R) | Nucleophilic Substitution | NaBr in acetone (B3395972) (Finkelstein-type) | A good leaving group like a tosylate or mesylate is displaced by a bromide ion. | vanderbilt.edu |
Advanced Synthetic Protocols for Target Compound Derivatization
Once 9-Bromothieno[2,3-c] researchgate.netnih.govnaphthyridine is synthesized, its bromine atom serves as a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures.
One-Pot Multicomponent Reaction (MCR) Implementations
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. rsc.orgnih.gov While the direct synthesis of 9-Bromothieno[2,3-c] researchgate.netnih.govnaphthyridine via an MCR is not commonly reported, MCRs are extensively used to build the core heterocyclic structures of thienopyridines and related systems. researchgate.netnih.govrsc.orgnih.gov For example, a one-pot, three-component reaction of 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) has been used to synthesize chromeno[4,3-b] researchgate.netnih.govnaphthyridine derivatives. nih.gov Similarly, thieno[2,3-b]indoles have been synthesized via MCRs using reagents like sulfur, acetophenones, and indoles. rsc.orgnih.gov These strategies could potentially be adapted by using a brominated starting material to incorporate the bromo-substituent into the final product in a single step.
Sequential Catalytic Processes for Complex Structure Generation
The true synthetic utility of 9-Bromothieno[2,3-c] researchgate.netnih.govnaphthyridine is realized in its use as a substrate for sequential catalytic processes, particularly transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal site for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.
A one-pot bromination-Suzuki coupling protocol has been developed for analogous heterocyclic systems, allowing for the rapid synthesis of diverse analogues without isolating the bromo-intermediate. nih.gov This sequential approach involves an initial regioselective bromination followed by the in-situ addition of a palladium catalyst, a boronic acid (or ester), and a base to effect the cross-coupling. nih.gov Such a process streamlines the synthesis, saving time and resources.
For instance, a typical sequential process might involve:
Bromination : Reaction of the parent thieno[2,3-c] researchgate.netnih.govnaphthyridine with NBS to yield the 9-bromo derivative.
Cross-Coupling : The isolated 9-Bromothieno[2,3-c] researchgate.netnih.govnaphthyridine is then subjected to a cross-coupling reaction. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield a 9-arylthieno[2,3-c] researchgate.netnih.govnaphthyridine.
These sequential catalytic reactions are powerful tools for creating libraries of complex molecules built upon the thieno[2,3-c] researchgate.netnih.govnaphthyridine scaffold for various applications.
| Reaction | Catalyst/Reagents | Bond Formed | Description |
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C | Couples the aryl bromide with an organoboron compound. |
| Heck Coupling | Pd catalyst, alkene, base | C-C | Forms a new carbon-carbon bond between the aryl bromide and an alkene. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | C-C (sp) | Couples the aryl bromide with a terminal alkyne. |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Forms a carbon-nitrogen bond between the aryl bromide and an amine. |
| Stille Coupling | Pd catalyst, organostannane | C-C | Couples the aryl bromide with an organotin compound. |
Chemical Reactivity and Functionalization of 9 Bromothieno 2,3 C 1 2 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
There is no specific information available in the scientific literature regarding the nucleophilic aromatic substitution reactions of 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine.
Amination Reactions with Various Amine Nucleophiles
No published studies were found that describe the direct amination of 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine with amine nucleophiles via an SNAr mechanism.
Substitution with Oxygen and Sulfur Nucleophiles
There is no available research detailing the substitution of the bromine atom in 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine with oxygen or sulfur nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
While transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the functionalization of aryl and heteroaryl halides, no specific examples of their application to 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine have been reported in the literature.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Moiety Introduction
No literature is available that provides specific conditions or outcomes for the Suzuki-Miyaura coupling of 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine with aryl or heteroaryl boronic acids or esters.
Buchwald-Hartwig Amination for Advanced C-N Bond Formation
There are no published reports on the use of Buchwald-Hartwig amination to form C-N bonds at the 9-position of the thieno[2,3-c] nih.govresearchgate.netnaphthyridine scaffold.
Sonogashira and Heck Coupling Applications for Alkynyl/Alkenyl Derivatization
Specific applications of Sonogashira and Heck coupling reactions to introduce alkynyl or alkenyl groups onto the 9-Bromothieno[2,3-c] nih.govresearchgate.netnaphthyridine core have not been documented in the scientific literature.
Electrophilic Substitution Reactions (SEAr) on the Thienonaphthyridine System
The thieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine scaffold possesses two aromatic rings susceptible to electrophilic aromatic substitution (SEAr): the thiophene (B33073) ring and the benzene (B151609) ring of the naphthyridine moiety. The thiophene ring is generally more activated towards electrophiles than the pyridine (B92270) rings, which are electron-deficient. The bromine atom at the 9-position is an ortho-, para-directing deactivator, though its influence is modulated by the electronic nature of the entire fused system.
Research into the electrophilic substitution of analogous thienopyridine systems has shown that reactions such as nitration and halogenation can occur. For instance, the nitration of related thieno[2,3-b]pyridines has been accomplished using standard nitrating agents. However, specific studies detailing the electrophilic substitution on the 9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine core are limited. It is anticipated that electrophilic attack would preferentially occur on the thiophene ring, though the precise regioselectivity would be influenced by the reaction conditions and the nature of the electrophile.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Regioisomers of nitro-9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine |
| Bromination | Br₂/FeBr₃ | Dibromo-thieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine isomers |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acylated derivatives on the thiophene ring |
Table 1: Predicted Electrophilic Substitution Reactions
N-Alkylation and N-Acylation Reactions of the Naphthyridine Nitrogen Atoms
The thieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine ring system contains two nitrogen atoms within the naphthyridine core, both of which are potential sites for N-alkylation and N-acylation. These reactions are fundamental for modifying the electronic properties and solubility of the molecule.
Studies on related naphthyridine and thienopyridine systems have demonstrated that N-alkylation can be achieved using various alkylating agents in the presence of a base. For example, the N-methylation of 1,3-dihydro-2H-imidazo[4,5-c] arkat-usa.orgrsc.orgnaphthyridin-2-ones has been successfully carried out using methyl iodide in the presence of sodium hydroxide. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides.
The relative reactivity of the two nitrogen atoms in 9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine towards alkylation and acylation would depend on their steric accessibility and local electronic environment. It is plausible that the reaction could lead to a mixture of mono- and di-substituted products.
| Reaction Type | Reagent | Potential Product |
| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridinium iodide |
| N-Alkylation | Benzyl bromide (BnBr) | N-benzyl-9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridinium bromide |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridinium chloride |
Table 2: Representative N-Alkylation and N-Acylation Reactions
Oxidation and Reduction Pathways of the Fused Thienonaphthyridine Core
The oxidation and reduction of the thieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine system can lead to a variety of new derivatives with altered electronic and biological properties. The sulfur atom in the thiophene ring is susceptible to oxidation, while the electron-deficient naphthyridine ring can undergo reduction.
Oxidation of the thiophene sulfur can lead to the corresponding sulfoxide (B87167) and sulfone. The N-oxidation of the nitrogen atoms in the naphthyridine ring is also a possibility, as demonstrated by the oxidation of thieno[b]-2,5-naphthyridines with m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxides. researchgate.net
Reduction of the naphthyridine core can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal hydrides could potentially reduce one or both of the pyridine rings, leading to partially or fully saturated derivatives. The specific outcome of the reduction would be highly dependent on the chosen reagents and reaction conditions.
| Reaction Type | Reagent | Potential Product(s) |
| S-Oxidation | m-CPBA (1 equiv.) | 9-Bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine S-oxide |
| S-Oxidation | m-CPBA (excess) | 9-Bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine S,S-dioxide |
| N-Oxidation | m-CPBA | 9-Bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine N-oxide(s) |
| Reduction | H₂, Pd/C | Tetrahydro- or hexahydro-9-bromothieno[2,3-c] arkat-usa.orgrsc.orgnaphthyridine |
Table 3: Potential Oxidation and Reduction Pathways
Advanced Spectroscopic and Structural Characterization of 9 Bromothieno 2,3 C 1 2 Naphthyridine and Its Derivatives
Elucidation of Reaction Pathway Intermediates and Products
The synthesis of the thieno nih.govbldpharm.comnaphthyridine core is a critical process, often involving multiple steps and the formation of key intermediates. Synthetic strategies towards related fused 1,5-naphthyridine (B1222797) systems typically employ metal-catalyzed cross-coupling reactions or multi-step cyclizations. nih.govnih.gov A plausible pathway to 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine involves the initial construction of the parent thieno[2,3-c] nih.govbldpharm.comnaphthyridine ring system. This can be achieved through methods such as the palladium-catalyzed annulation of appropriately substituted thiophene (B33073) and pyridine (B92270) precursors. nih.gov
One potential synthetic route could start from a substituted aminopyridine which undergoes cyclization to form a 1,5-naphthyridine derivative. Subsequent functionalization, such as the introduction of a thiophene ring, could be accomplished via a palladium-catalyzed process, similar to routes used for other thieno-fused naphthyridines. nih.gov An alternative approach involves the modification of a pre-formed thienopyridine scaffold. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through a multi-step sequence starting from 2-acetylthiophene, which is converted into a fused 1,2,3-triazole intermediate that undergoes denitrogenative transformation to form the thienopyridine core. nih.gov
Once the parent thieno[2,3-c] nih.govbldpharm.comnaphthyridine is obtained, the final step is a regioselective bromination. The bromination of 1,5-naphthyridine cores to generate valuable intermediates is a well-established reaction, often carried out using bromine in acetic acid. nih.gov This electrophilic substitution reaction would yield the final product, 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine. Each step of this pathway would generate distinct intermediates whose structures would be confirmed using the spectroscopic methods detailed below before proceeding to the next synthetic step.
Conformational Analysis through Advanced Spectroscopic Methods
The conformational landscape of a molecule dictates its physical and biological properties. Unlike flexible aliphatic ring systems such as cyclohexane, which can adopt multiple conformations like chair and boat forms, fused aromatic polycyclic molecules are characterized by significant rigidity. fiveable.meopenstax.org The structure of 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine, composed of three fused aromatic rings (pyridine, pyridine, and thiophene), is expected to be largely planar.
This planarity arises from the sp² hybridization of the carbon and nitrogen atoms constituting the rings. The fusion of the rings further restricts bond rotation, leading to a conformationally locked structure. Therefore, advanced spectroscopic methods would not be used to study different conformers, which are unlikely to exist at room temperature, but rather to confirm the rigid, planar geometry of the single dominant conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to confirm the spatial proximity of protons, which would be consistent with a flat, rigid structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a structure like 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment.
Two-dimensional NMR techniques are indispensable for assigning the signals of a complex aromatic system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the straightforward identification of ¹³C signals corresponding to specific ¹H signals. For 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine, this would map each aromatic proton to its respective carbon atom in the heterocyclic framework.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). This is crucial for establishing the connectivity across the entire molecule. For instance, the proton on C4 could show a correlation to C5a and C9b, confirming the fusion of the pyridine and thiophene rings. Likewise, correlations from protons on one ring to carbons on an adjacent ring would definitively piece together the fused structure.
The following table represents a hypothetical set of NMR assignments for 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine, based on values reported for analogous thieno-naphthyridine structures. arkat-usa.org
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~8.8 | ~152.0 | C3, C4, C9a |
| 3 | ~7.5 | ~122.0 | C2, C4, C4a |
| 4 | ~9.1 | ~154.0 | C2, C3, C5, C9b |
| 6 | ~9.0 | ~150.0 | C5, C7, C9c |
| 7 | ~7.8 | ~120.0 | C5a, C6, C8 |
| 8 | ~8.6 | ~136.0 | C6, C7, C9c |
| 9 | No Proton (Bromine attached) |
The chemical shifts (δ) of the protons provide insight into their electronic environment. Protons on the pyridine rings (e.g., H-2, H-4, H-6) are expected to appear at a lower field (higher ppm) compared to those on the thiophene ring due to the electron-withdrawing effect of the nitrogen atoms. nih.govarkat-usa.org
The coupling constants (J) between adjacent protons are diagnostic of their relative positions. For the aromatic protons, typical coupling constants would be observed:
Ortho coupling (³J_HH_): ~7–9 Hz
Meta coupling (⁴J_HH_): ~2–3 Hz
Para coupling (⁵J_HH_): ~0–1 Hz
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
While NMR provides the structural skeleton, High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the molecular formula by measuring the mass of the parent ion to a very high degree of precision (typically within 5 ppm). For 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine, the molecular formula is C₁₀H₅BrN₂S. bldpharm.com HRMS would be used to verify the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible, providing further evidence for the presence of a single bromine atom.
| Formula | Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
|---|---|---|---|---|
| C₁₀H₅⁷⁹BrN₂S | [M+H]⁺ | 264.9484 | e.g., 264.9482 | e.g., -0.75 |
| C₁₀H₅⁸¹BrN₂S | [M+H]⁺ | 266.9464 | e.g., 266.9461 | e.g., -1.12 |
X-ray Crystallography for Solid-State Structural Determination
The unequivocal proof of a molecule's three-dimensional structure is provided by single-crystal X-ray crystallography. This technique would not only confirm the connectivity of 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine but also provide precise data on bond lengths, bond angles, and torsional angles in the solid state. For related thieno-fused heterocyclic systems, X-ray diffraction has been used to unambiguously establish the molecular structure. researchgate.netmdpi.com
A successful crystallographic analysis of 9-Bromothieno[2,3-c] nih.govbldpharm.comnaphthyridine would be expected to reveal the planarity of the fused ring system. Furthermore, it would detail the intermolecular interactions, such as π-π stacking, that govern the crystal packing arrangement. The following table presents typical data that would be obtained from such an analysis, based on published structures of similar compounds. researchgate.netmdpi.com
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 12.1 |
| β (°) | e.g., 95.5 |
| Volume (ų) | e.g., 1040 |
| Z (molecules/unit cell) | 4 |
| R-factor (%) | < 5.0 |
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Currently, there are no published studies that specifically detail the electronic structure of 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine using methods like Density Functional Theory (DFT) or ab initio calculations.
For analogous heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly employed to investigate their equilibrium geometry. researchgate.net These studies typically calculate total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges. researchgate.net Such calculations for 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine would provide fundamental insights into its stability, reactivity, and electronic properties.
Table 1: Hypothetical Data Table for Electronic Properties of 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine (For Illustrative Purposes Only)
| Calculated Property | Hypothetical Value | Method/Basis Set |
| Total Energy | Data not available | e.g., DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | Data not available | e.g., DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | Data not available | e.g., DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | Data not available | e.g., DFT/B3LYP/6-311G(d,p) |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Specific quantum chemical modeling of reaction mechanisms and the identification of transition states involving 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine are not documented in the scientific literature.
Research on related 1,5-naphthyridine derivatives has utilized theoretical calculations to study reaction pathways, such as the aza-Diels-Alder reaction, to understand regio- and stereoselectivity. chemicalbook.com Similar computational studies on 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine could elucidate the mechanisms of its synthesis or degradation, and predict the outcomes of various chemical transformations.
Prediction of Molecular Properties and Identification of Reactive Sites
There are no specific published predictions of molecular properties or identification of reactive sites for 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine.
For related thieno[2,3-c]pyridine derivatives, molecular docking studies have been used to understand interactions with biological targets. mdpi.com For 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine, computational approaches could predict properties like its electrostatic potential surface, which would be crucial for identifying electrophilic and nucleophilic sites. This information is vital for predicting its reactivity in various chemical reactions, such as nucleophilic aromatic substitution at the bromine-substituted position.
Tautomerism and Conformational Dynamics Simulations
No studies on the tautomerism or conformational dynamics of 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine have been reported.
The potential for proton tautomerism exists in related nitrogen-containing heterocyclic systems. Computational methods, including constant pH molecular dynamics, have been used to explore the different tautomeric states and their relative stabilities in other molecules. nih.gov Given the presence of multiple nitrogen atoms in the 1,5-naphthyridine core, a computational investigation into the potential tautomers of 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine and their conformational flexibility would be a valuable area of future research.
In Silico Screening and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Non-Clinical Context)
There are no in silico screening or Quantitative Structure-Activity Relationship (QSAR) models specifically developed for 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine in a non-clinical context.
However, 3D-QSAR studies have been successfully applied to analogous thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives to understand the structural features that influence their activity. bldpharm.com These models use statistical methods like Comparative Molecular Field Analysis (CoMFA) to correlate the 3D steric and electrostatic properties of a series of compounds with their observed activities. bldpharm.com A similar approach for a library of derivatives based on the 9-Bromothieno[2,3-c] bldpharm.comnih.govnaphthyridine scaffold could provide insights into structure-property relationships for various chemical applications.
Conclusion
9-Bromothieno[2,3-c] wikipedia.orgwikipedia.orgnaphthyridine is a strategically important heterocyclic compound that serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its synthesis, while not yet extensively detailed in the literature, can be envisioned through established synthetic routes. The true power of this molecule lies in the reactivity of its bromine atom, which allows for facile functionalization through powerful cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This synthetic accessibility, combined with the inherent properties of the thieno[2,3-c] wikipedia.orgwikipedia.orgnaphthyridine scaffold, positions this compound and its derivatives as highly promising candidates for future research and development in the fields of medicinal chemistry, particularly in the design of kinase inhibitors, and in the creation of novel materials for organic electronics. Further exploration of the synthesis and reactivity of this intriguing molecule will undoubtedly lead to the discovery of new compounds with valuable properties and applications.
Structure Activity Relationship Sar and Mechanistic Biological Investigations in Vitro, Non Clinical Focus
Ligand-Target Interactions and Binding Site Analysis
The interaction of 9-Bromothieno[2,3-c] chemistryviews.orgcu.edu.egnaphthyridine and its parent structures with protein targets is a key area of research to elucidate its mechanism of action.
Molecular docking and X-ray crystallography studies have been instrumental in understanding the binding of naphthyridine derivatives to their protein targets. For instance, research into 1,5-naphthyridine (B1222797) compounds as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins revealed a higher affinity for this isomer compared to others. chemistryviews.orgnih.gov To understand this preference, X-ray crystal structures of naphthyridine isomers were solved, providing detailed insights into the binding interactions within the acetylated histone tail binding pocket of bromodomains. chemistryviews.orgnih.gov These studies highlight the critical role of the nitrogen placement in the 1,5-naphthyridine core for establishing potent and selective interactions.
The naphthyridine scaffold is a key component of a class of antibacterials known as novel bacterial topoisomerase inhibitors (NBTIs). These agents target the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes, which are absent in higher eukaryotes, are responsible for managing the topological state of DNA during replication and transcription, making them validated targets for antibiotics. nih.govnih.gov
NBTIs inhibit the catalytic activity of these enzymes, often by binding to the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. researchgate.netresearchgate.net Structure-activity relationship studies have shown that modifications to the naphthyridine ring system can significantly impact potency against these targets. For example, in some NBTIs, the replacement of a 3-fluoro-1,5-naphthyridine (B3030812) moiety with a 2-oxo-1,8-naphthyridine did not significantly alter the inhibition of E. coli topoisomerase IV, indicating a degree of structural tolerance in this region of the molecule. nih.gov The dual-targeting capability of these compounds against both gyrase and topoisomerase IV is a significant advantage, as it can reduce the likelihood of developing bacterial resistance through single-target mutations. nih.govnih.gov
Kinase Inhibition Profiles and Mechanistic Pathways (e.g., VEGFR-2, AKT, PI3K, FAK, Tie-2, c-Met, DYRK1A, Pim-1)
The thienonaphthyridine scaffold is being explored for its potential as a kinase inhibitor, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, and its signaling is often dysregulated in cancer. nih.gov The activation of VEGFR-2 triggers downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade. nih.govnih.govmdpi.com Research on various heterocyclic compounds demonstrates that inhibiting VEGFR-2 can effectively block this signaling pathway. For example, a harmine (B1663883) derivative, B-9-3, was shown to inhibit non-small cell lung cancer by downregulating VEGFA and subsequently inhibiting the PI3K/AKT pathway. frontiersin.org Similarly, other small molecules have been shown to suppress VEGF-induced activation of PI3K and AKT, leading to the blockade of mTOR and its downstream effectors. mdpi.com The PI3K/AKT pathway itself is a critical regulator of cell survival, and its inhibition is a key mechanism for inducing apoptosis in cancer cells. mdpi.com Studies on related compounds suggest that the thieno[2,3-c] chemistryviews.orgcu.edu.egnaphthyridine core could serve as a valuable scaffold for developing inhibitors that target the VEGFR-2/PI3K/AKT axis.
| Target Kinase/Pathway | Role | Mechanism of Inhibition by Related Compounds | Reference |
|---|---|---|---|
| VEGFR-2 | Mediates angiogenesis and cell proliferation. | Directly inhibited by small molecules, preventing downstream signaling. | nih.govmdpi.com |
| PI3K/AKT/mTOR | Central pathway for cell growth, survival, and proliferation. | Blocked as a consequence of VEGFR-2 inhibition or through direct inhibition of PI3K. | nih.govmdpi.comfrontiersin.org |
| FAK | Involved in cell adhesion, migration, and survival. | Inhibition of FAK/Paxillin signaling observed in tumor cells following VEGFR2 pathway blockade. | nih.gov |
| c-Met | Receptor for HGF, involved in cell migration, invasion, and proliferation. | HGF-triggered PI3K/AKT pathway can be abrogated by PI3K inhibitors. | mdpi.com |
DNA/RNA Interaction Studies and Topoisomerase Modulation (e.g., Topoisomerase I, Topoisomerase II)
Beyond bacterial topoisomerases, naphthyridine derivatives have been investigated as inhibitors of human topoisomerases, which are validated targets in cancer chemotherapy. Dibenzo[c,h] chemistryviews.orgcu.edu.egnaphthyridinediones, which share the 1,5-naphthyridine core, were designed as Topoisomerase I (Top1) inhibitors and were found to retain the desired activity. nih.gov These compounds are thought to stabilize the covalent complex between Top1 and DNA, leading to lethal DNA strand breaks in cancer cells. nih.gov Furthermore, recent studies have revealed that RNA can directly interact with and regulate the activity of Top1, adding another layer of complexity to the modulation of DNA topology during transcription. nih.gov While direct studies on 9-Bromothieno[2,3-c] chemistryviews.orgcu.edu.egnaphthyridine are limited, the activity of related structures suggests potential for interaction with human topoisomerases.
Cell Cycle Perturbation and Apoptosis Induction Mechanisms (In Vitro)
A key desired outcome of anticancer agents is the ability to halt the cell cycle and trigger programmed cell death (apoptosis). Various naphthyridine and thienopyrimidine derivatives have demonstrated this ability in vitro.
For instance, studies on related compounds have shown they can interfere with the normal cell cycle distribution. cu.edu.eg A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. researchgate.net Analysis by flow cytometry often reveals an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase or a sub-G1 peak, the latter of which is indicative of DNA fragmentation and apoptosis. cu.edu.egnih.gov The induction of apoptosis is frequently confirmed by observing morphological changes like cell shrinkage and chromatin condensation, and by biochemical assays that detect the activation of key executioner proteins like caspase-3. nih.govresearchgate.netrsc.org Some compounds have been shown to arrest cells in the G0/G1 phase of the cell cycle and upregulate tumor suppressor proteins like p53. nih.gov
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-468 (Breast Cancer) | Increase in pre-G1 and G2/M phase cells, indicating apoptosis and G2 arrest. | cu.edu.eg |
| Naphthyridine derivative (3u) | A375 (Melanoma) | Induces necroptosis at low concentrations and apoptosis at high concentrations. | researchgate.net |
| 1,4-bis(1-naphthyl)-2,3-dinitro-1,3-butadiene | Various Cancer Lines | Blocked cells in G0/G1 phase, upregulated p53, and induced apoptosis. | nih.gov |
| Fused Benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Accumulation of cells in the pre-G1 phase. | nih.gov |
Inhibition of Specific Molecular Pathways (e.g., BET Bromodomain, P2Y12 Receptor, Acetylcholinesterase, Src)
The versatility of the thienonaphthyridine scaffold allows it to interact with a range of other specific molecular targets.
BET Bromodomain Inhibition: One of the most well-documented activities of 1,5-naphthyridine derivatives is the potent inhibition of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). chemistryviews.orgnih.gov These proteins are "epigenetic readers" that recognize acetylated lysine (B10760008) residues on histone tails, playing a crucial role in regulating gene transcription. chemistryviews.orgnih.gov By preventing the interaction between BET proteins and acetylated histones, these inhibitors can disrupt transcription of key oncogenes, showing therapeutic promise. chemistryviews.orgnih.gov The development of these inhibitors was spurred by the discovery of thienotriazolodiazepines, and the 1,5-naphthyridine core was identified as a superior scaffold for enhancing potency and solubility. chemistryviews.orgnih.gov
P2Y12 Receptor Inhibition: The P2Y12 receptor is a key player in ADP-mediated platelet aggregation and is the target of antithrombotic drugs like thienopyridines (e.g., clopidogrel). nih.govnih.gov Given the structural similarity between thienopyridines and thienonaphthyridines, there is a theoretical basis for exploring the latter as potential P2Y12 receptor antagonists for antiplatelet therapies.
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system that degrades the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govmdpi.com Nitrogen-containing heterocyclic scaffolds are common features in many AChE inhibitors, suggesting that the thieno[2,3-c] chemistryviews.orgcu.edu.egnaphthyridine framework could be adapted for this purpose.
Applications of 9 Bromothieno 2,3 C 1 2 Naphthyridine As a Molecular Platform
Utilization as Synthetic Building Blocks for Complex Organic Molecules
The strategic placement of a bromine atom on the thieno[2,3-c] clockss.orgmdpi.comnaphthyridine core renders it an exceptionally useful intermediate for the construction of complex organic molecules. Brominated heterocyclic compounds are frequently employed as key building blocks in synthetic chemistry, primarily due to their ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govmdpi.com
The utility of 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine is most evident in its application in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient assembly of intricate molecular frameworks. The bromo-substituent serves as a handle for reactions such as the Suzuki-Miyaura, Stille, and Heck couplings, enabling the introduction of aryl, heteroaryl, alkyl, and alkenyl groups. mdpi.com For instance, a general approach involves the Suzuki coupling of a bromo-naphthyridine derivative with various boronic acids to construct new C-C bonds. mdpi.com This methodology provides a direct route to novel, highly functionalized thieno[2,3-c] clockss.orgmdpi.comnaphthyridine derivatives that would be difficult to access through other synthetic means.
The synthesis of the parent thieno[c]-1,5-naphthyridine systems often involves Pd(0)-catalyzed coupling between thiophene (B33073) derivatives (like formylthiopheneboronic acids or formyltrialkylstannylthiophenes) and substituted pyridines, followed by a cyclization step. clockss.org The introduction of a bromine atom onto this pre-formed heterocyclic system creates a valuable intermediate for further diversification, transforming the core structure into a versatile platform for building molecular complexity. nih.govmdpi.com
Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Naphthyridine Scaffolds
| Reaction Type | Catalyst/Reagents | Bond Formed | Significance | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Boronic Acid (R-B(OH)₂) | C-C (Aryl/Alkyl) | High functional group tolerance and commercial availability of reagents. | mdpi.com |
| Stille Coupling | Pd catalyst, Organostannane (R-SnBu₃) | C-C (Aryl/Alkenyl) | Mild reaction conditions. | mdpi.com |
| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base, Alkene | C-C (Alkenyl) | Forms substituted alkenes from aryl halides. | nih.gov |
Development of Ligands for Metal Complexation and Catalysis
The 1,5-naphthyridine (B1222797) framework is an excellent platform for designing ligands for metal complexation due to the presence of two nitrogen atoms in a defined spatial arrangement. These nitrogen atoms can act as coordination sites for a variety of transition metals. The fusion of a thiophene ring, as in 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine, further modulates the electronic properties and steric environment of the ligand, influencing the stability and reactivity of the resulting metal complexes.
The 1,5-naphthyridine unit itself has been successfully used as a linker to construct bridging ligands for dinuclear metal complexes, such as those involving Ruthenium(II). researchgate.net These bimetallic systems are of significant interest because the communication between the metal centers, facilitated by the bridging ligand, can lead to unique electronic and catalytic properties. researchgate.netescholarship.org Ligands based on naphthyridine have been shown to assemble two transition metals into a bimetallic core, which can be designed to mimic the active sites of metalloenzymes or heterogeneous catalysts. escholarship.org
By modifying the 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine scaffold, for example, through cross-coupling reactions to introduce additional coordinating groups, chemists can design polydentate ligands. These ligands can bind metal ions with high affinity and selectivity. The development of unsymmetrical naphthyridine-based ligands, which create distinct binding sites, has enabled the selective synthesis of heterobimetallic complexes. escholarship.org Such complexes, where two different metals are held in close proximity, are promising candidates for cooperative catalysis, where each metal center plays a specific role in the catalytic cycle. While direct catalytic applications of 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine-derived complexes are an emerging area, the foundational principles established with related naphthyridine ligands highlight the immense potential of this scaffold in the fields of coordination chemistry and catalysis. escholarship.orgmdpi.com
Exploration in Functional Materials Science (e.g., Polymer Precursors, Optoelectronic Applications)
The rigid, planar, and electron-rich nature of the thieno[2,3-c] clockss.orgmdpi.comnaphthyridine system makes it an attractive candidate for incorporation into functional organic materials. Such extended π-conjugated systems are the fundamental components of materials used in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The 9-bromo derivative is a key precursor for creating these materials, particularly polymers. A notable example is the synthesis of polymers incorporating thieno clockss.orgmdpi.comnaphthyridine units. nih.gov In a reported synthetic route, a dione (B5365651) derivative of dithieno[3,2-c:3,2-h] clockss.orgmdpi.comnaphthyridine was prepared and subsequently polymerized. nih.gov The synthetic strategy involved nitration of a thieno[3,2-c] clockss.orgmdpi.comnaphthyridine derivative, followed by reduction and further chemical modification to prepare the monomer. nih.gov
Although this example uses a dithieno-annelated system, the principle directly applies to 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine. The bromo-functionality can be converted into other reactive groups suitable for polymerization, such as boronic esters or stannanes. This would allow it to be copolymerized with other aromatic building blocks via reactions like Suzuki or Stille polymerization, creating well-defined conjugated polymers. The incorporation of the electron-deficient naphthyridine unit into a conjugated polymer backbone, often composed of electron-rich units like thiophene, is a common strategy for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and light emission properties in electronic devices.
Probing Biological Systems as Chemical Tools (Non-Therapeutic, Mechanistic Focus)
While many naphthyridine derivatives have been investigated for their therapeutic potential, the 9-Bromothieno[2,3-c] clockss.orgmdpi.comnaphthyridine scaffold also holds promise as a non-therapeutic chemical tool for probing biological systems. nih.gov Its utility in this context lies in its potential for development into specialized molecular probes, such as fluorescent sensors, for studying biological processes at a mechanistic level. nih.gov
The rigid, heteroaromatic core of thieno[2,3-c] clockss.orgmdpi.comnaphthyridine provides a stable platform that can be chemically modified to create probes with specific functions. The bromine at the 9-position is an ideal attachment point for introducing environmentally sensitive fluorophores or recognition moieties that can bind to specific biological targets like proteins or nucleic acids.
The development of small-molecule fluorescent probes is a powerful approach for visualizing the distribution and fluctuation of biologically important species, such as reactive oxygen species (ROS), within living cells. nih.gov For example, fluorescent probes are often designed with a recognition site that reacts with a specific analyte (e.g., superoxide, O₂˙⁻) and a signaling unit (a fluorophore) that reports this event through a change in fluorescence. nih.gov The thieno[2,3-c] clockss.orgmdpi.comnaphthyridine core could serve as the signaling unit or the structural backbone for such a probe. Its nitrogen atoms could also participate in analyte recognition through hydrogen bonding or metal coordination. By using this scaffold, researchers could potentially design novel chemical tools to investigate the roles of specific analytes in cellular signaling pathways or in the mechanisms of disease, without the goal of providing a therapeutic effect. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes to Thienonaphthyridines
The synthesis of thieno[2,3-c]naphthyridines, while explored, still presents opportunities for the development of more efficient, sustainable, and versatile routes. Current methods often involve multi-step sequences, which can be resource-intensive. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also align with the principles of green chemistry.
One promising approach is the application of metal-free denitrogenative transformation reactions. A recently developed method for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives involves a three-step process starting from 2-acetylthiophene. kuleuven.benih.gov This pathway includes a one-pot triazolization reaction, followed by a modified Pomeranz-Fritsch reaction and an acid-mediated denitrogenative transformation. kuleuven.benih.gov Adapting this metal-free methodology to construct the 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine skeleton could offer a more environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions.
Furthermore, the exploration of one-pot multicomponent reactions (MCRs) could significantly enhance synthetic efficiency. MCRs allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and purification efforts. Designing an MCR that incorporates the necessary functionalities to build the brominated thienonaphthyridine core would be a significant advancement.
Another avenue for exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a continuous flow process for the synthesis of 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine could lead to a more reproducible and scalable production method, which is crucial for further investigation and potential applications.
| Synthetic Strategy | Description | Potential Advantages |
| Metal-Free Denitrogenative Transformation | A three-step synthesis involving triazolization, Pomeranz-Fritsch cyclization, and denitrogenation. kuleuven.benih.gov | Avoids the use of heavy metal catalysts, promoting sustainability. |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single synthetic operation to form the target molecule. | Increased efficiency, reduced waste, and simplified purification. |
| Continuous Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise reaction control, improved safety, and enhanced scalability. |
Advanced Mechanistic Studies of Reactivity and Transformations involving the Bromine Substituent
The bromine atom at the 9-position of the thieno[2,3-c] arkat-usa.orgnih.govnaphthyridine ring system is a key functional group that enables a wide range of chemical transformations. A thorough understanding of its reactivity through advanced mechanistic studies is paramount for the rational design of new derivatives.
Future research should focus on elucidating the mechanisms of various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, at the 9-position. These studies would involve a combination of experimental techniques, including kinetic analysis, in-situ reaction monitoring (e.g., using spectroscopic methods like NMR and IR), and the isolation and characterization of reaction intermediates.
Computational studies, particularly density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of these transformations. By modeling the reaction coordinates, it is possible to predict the most favorable conditions and catalysts for specific modifications, thereby accelerating the discovery of novel derivatives.
Furthermore, investigating the potential for the bromine atom to participate in less common transformations, such as photoredox catalysis or C-H activation reactions, could open up new avenues for functionalization. Understanding the electronic and steric effects of the thienonaphthyridine core on the reactivity of the bromine substituent will be crucial for expanding the synthetic utility of 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine.
Computational Design of Targeted Derivatives with Enhanced Specificity for Molecular Probing
The thieno[2,3-c]naphthyridine scaffold is a promising framework for the development of molecular probes for biological targets. Computational design can play a pivotal role in creating derivatives of 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine with enhanced specificity and desired photophysical properties for molecular probing applications.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of a library of virtual derivatives to specific biological targets, such as kinases or other enzymes implicated in disease. This in silico screening approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity.
Quantum mechanical calculations can be used to predict the photophysical properties of potential fluorescent probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts. This is particularly relevant for developing probes for fluorescence imaging applications. By systematically modifying the substituents on the thienonaphthyridine core, it is possible to fine-tune these properties for optimal performance in biological systems.
The design of photoaffinity labels is another exciting direction. These probes incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine could serve as a scaffold for such probes, with the bromine atom providing a site for the introduction of photoreactive moieties. Computational modeling can aid in the design of these probes to ensure efficient and specific labeling of the target.
| Computational Approach | Application | Expected Outcome |
| Molecular Docking | Predicting the binding orientation of derivatives to a target protein. | Identification of key interactions and prioritization of compounds for synthesis. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| Quantum Mechanical Calculations | Predicting electronic structure and photophysical properties. | Design of fluorescent probes with desired spectral characteristics. |
Expanding the Scope of Biological Target Engagement for Mechanistic Understanding (In Vitro)
While the broader class of naphthyridines has shown diverse biological activities, including anticancer and antimicrobial effects, the specific biological targets of thieno[2,3-c] arkat-usa.orgnih.govnaphthyridine derivatives remain largely unexplored. nih.gov Future in vitro studies are essential to identify the molecular targets of 9-Bromothieno[2,3-c] arkat-usa.orgnih.govnaphthyridine and its derivatives and to elucidate their mechanisms of action.
High-throughput screening (HTS) of a library of derivatives against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), can rapidly identify potential protein partners. Follow-up studies, including enzymatic assays and surface plasmon resonance (SPR), can then be used to validate these hits and determine their binding affinities and kinetics.
Cell-based assays are crucial for understanding the effects of these compounds in a more biologically relevant context. For instance, investigating the impact of the compounds on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines can provide insights into their potential as anticancer agents. Thieno[2,3-d]pyrimidine derivatives, for example, have been investigated for their efficacy against breast cancer. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
